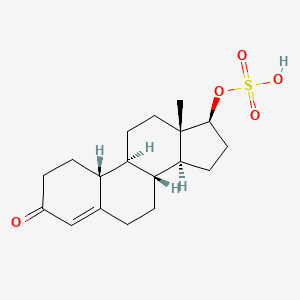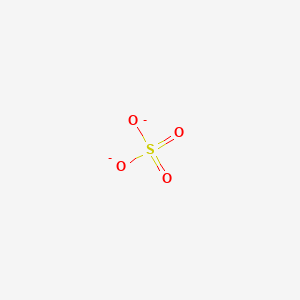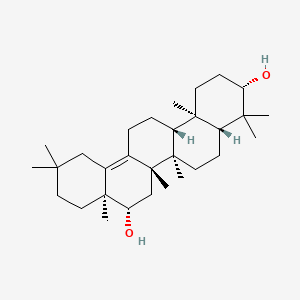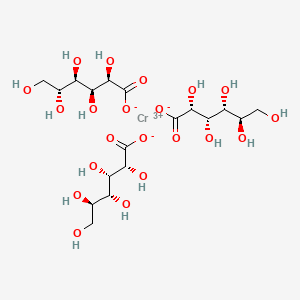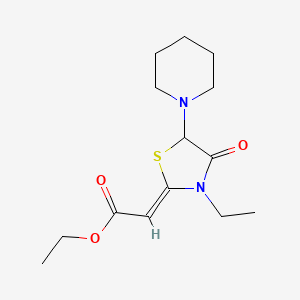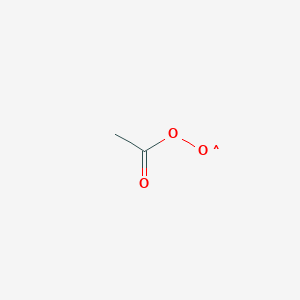
CH3Coo2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peracetic acid, also known as peroxyacetic acid, is an organic compound with the chemical formula CH₃CO₃H. It is a colorless liquid with a characteristic acrid odor reminiscent of acetic acid. Peracetic acid is a weaker acid compared to its parent compound, acetic acid, with a pKa of 8.2 . It is highly corrosive and is known for its strong oxidizing properties, making it a versatile chemical used in various applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Peressigsäure kann durch verschiedene Verfahren synthetisiert werden:
Autoxidation von Acetaldehyd: Dieses Verfahren beinhaltet die Reaktion von Acetaldehyd mit Sauerstoff unter Bildung von Peressigsäure. [ \text{O}2 + \text{CH}_3\text{CHO} \rightarrow \text{CH}_3\text{CO}_3\text{H} ]
Reaktion von Essigsäure mit Wasserstoffperoxid: In Gegenwart eines starken Säurekatalysators wie Schwefelsäure reagiert Essigsäure mit Wasserstoffperoxid unter Bildung von Peressigsäure. [ \text{H}_2\text{O}_2 + \text{CH}_3\text{CO}_2\text{H} \rightleftharpoons \text{CH}_3\text{CO}_3\text{H} + \text{H}_2\text{O} ]
Alternative Verfahren: Acetylchlorid und Essigsäureanhydrid können ebenfalls zur Herstellung von Peressigsäurelösungen mit geringerem Wassergehalt verwendet werden.
Industrielle Produktionsverfahren: Die industrielle Produktion von Peressigsäure erfolgt üblicherweise in einem kontinuierlichen Verfahren, bei dem Essigsäure und Wasserstoffperoxid in Gegenwart eines Katalysators reagieren. Die Reaktionslösung wird dann destilliert, um nicht umgesetzte Reaktanten und Schwefelsäure abzutrennen, die als Einsatzstoffe recycelt werden {_svg_2}.
Arten von Reaktionen:
Oxidation: Peressigsäure ist ein starkes Oxidationsmittel und wird häufig in Oxidationsreaktionen eingesetzt.
Epoxidierung: Sie wird zur Epoxidierung von Olefinen zur Herstellung von Epoxiden verwendet.
Diacetoxilierung: Peressigsäure kann zur Diacetoxilierung von Alkenen verwendet werden.
Häufige Reagenzien und Bedingungen:
Oxidationsreaktionen: Typischerweise wird Peressigsäure als Oxidationsmittel unter milden Bedingungen eingesetzt.
Epoxidierungsreaktionen: Oft werden Mangan-Katalysatoren und Peressigsäure als terminales Oxidationsmittel verwendet.
Diacetoxilierungsreaktionen: Verwendet Trifluormethansulfonsäure als Katalysator in Gegenwart von Peressigsäure und Essigsäureanhydrid.
Hauptprodukte:
Epoxide: Werden durch Epoxidierung von Olefinen gebildet.
Diacetate: Werden durch Diacetoxilierung von Alkenen hergestellt.
Wissenschaftliche Forschungsanwendungen
Peressigsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Oxidationsmittel in verschiedenen chemischen Synthesen eingesetzt.
Medizin: Wird zur Sterilisation von medizinischen Geräten und Oberflächen verwendet.
Industrie: Anwendung in der Abwasserbehandlung, Lebensmittelsicherheit und Verpackung.
5. Wirkmechanismus
Der Wirkmechanismus von Peressigsäure beinhaltet die Oxidation von strukturellen und funktionellen Bestandteilen von Mikroorganismen. Es oxidiert die äußeren Zellmembranen, was zu einer erhöhten Zellwandpermeabilität und Denaturierung von Proteinen und Enzymen führt . Dies führt zur schnellen Deaktivierung von Mikroorganismen.
Ähnliche Verbindungen:
Wasserstoffperoxid (H₂O₂): Sowohl Peressigsäure als auch Wasserstoffperoxid sind starke Oxidationsmittel.
Essigsäure (CH₃COOH): Essigsäure ist die Stammverbindung von Peressigsäure.
Andere Percarbonsäuren: Verbindungen wie Perbenzoesäure und Perpropionsäure haben eine ähnliche Reaktivität und Toxikologie wie Peressigsäure.
Einzigartigkeit von Peressigsäure: Peressigsäure zeichnet sich durch seine starken oxidierenden Eigenschaften und seine Wirksamkeit als Desinfektionsmittel und Sterilisierungsmittel aus. Seine Fähigkeit, zu nichttoxischen Nebenprodukten (Essigsäure, Wasser und Sauerstoff) zu zerfallen, macht sie umweltfreundlich und für verschiedene Anwendungen geeignet .
Wirkmechanismus
The mechanism of action of peracetic acid involves the oxidation of structural and functional components of microorganisms. It oxidizes the outer cell membranes, leading to increased cell wall permeability and denaturation of proteins and enzymes . This results in the rapid deactivation of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Hydrogen Peroxide (H₂O₂): Both peracetic acid and hydrogen peroxide are strong oxidizing agents.
Acetic Acid (CH₃COOH): Acetic acid is the parent compound of peracetic acid.
Other Percarboxylic Acids: Compounds such as perbenzoic acid and perpropionic acid have similar reactivity and toxicology to peracetic acid.
Uniqueness of Peracetic Acid: Peracetic acid stands out due to its strong oxidizing properties and effectiveness as a disinfectant and sterilant. Its ability to decompose into non-toxic byproducts (acetic acid, water, and oxygen) makes it environmentally friendly and suitable for various applications .
Eigenschaften
| To explore possible mechanisms of the arachidonic acid deficiency of the RBC membrane in alcoholics, the effect of ethanol and its oxidized products, acetaldehyde and peracetic acid, with other peroxides on the accumulation of 14(C)arachidonate into RBC membrane lipids in vitro was compared. Incubation of erythrocytes with 50 mM ethanol or 3 mM acetaldehyde had no effect on arachidonate incorporation. Pretreatment of erythrocytes with 10 mM hydrogen peroxide, 0.1 mM cumene hydroperoxide or 0.1 mM t-butyl hydroperoxide had little effect on 14(C)arachidonate incorporation in the absence of azide. However, pretreatment of cells with N-ethylmaleimide, 0.1 mM peracetic acid or performic acid, with or without azide, inhibited arachidonate incorporation into phospholipids but not neutral lipids. In chase experiments, peracetate also inhibited transfer of arachidonate from neutral lipids to phospholipids. To investigate a possible site of this inhibition of arachidonate transfer into phospholipids by percarboxylic acids, a repair enzyme, arachidonoyl CoA: 1-palmitoyl-sn-glycero-3-phosphocholine acyl transferase was assayed. As in intact cells, phospholipid biosynthesis was inhibited more by N-ethylmalemide and peracetic acid than by hydrogen peroxide, cumene hydroperoxide, and t-butyl hydroperoxide. Peracetic acid was the only active inhibitor among ethanol and its oxidized products studied and may deserve further examination in ethanol toxicity. | |
CAS-Nummer |
36709-10-1 |
Molekularformel |
C2H3O3 |
Molekulargewicht |
75.04 g/mol |
IUPAC-Name |
ethaneperoxoic acid |
InChI |
InChI=1S/C2H3O3/c1-2(3)5-4/h1H3 |
InChI-Schlüssel |
ZBQKPDHUDKSCRS-UHFFFAOYSA-N |
Verunreinigungen |
Additives: sulfuric acid (added during the manufacturing process to accelerate the establishment of the final equilibrium concentration); pyridine-2,6-dicarboxylic acid (stabilizer) |
Kanonische SMILES |
CC(=O)O[O] |
Siedepunkt |
221 °F at 760 mmHg (EPA, 1998) 110 °C 110.00 °C. @ 760.00 mm Hg 221 °F |
Color/Form |
Colorless liquid |
Dichte |
1.226 at 59 °F (EPA, 1998) - Denser than water; will sink 1.226 g/cu cm at 15 °C Relative density (water = 1): 1.2 1.226 at 59 °F |
Flammpunkt |
105 °F Peracetic Acid, 60% Acetic Acid Solution (EPA, 1998) 105 °F (40.6 °C) (open cup) A comparison of producers' safety data sheets shows considerable scatter in measured flashpoints (see Table 2 of ECETOC report). The measured flash point (closed cup) for 5, 15 and 35% PAA was 74-83, 68-81 and 46-62 °C, respectively. For 15 % PAA the open cup flash point was > 100 °C. This scatter may be attributed to several factors e.g., PAA reacting with the sample container used in the flash point determination, thermal instability of the PAA solutions, loss of volatile material during analysis due to decomposition and excessive gassing, releasing oxygen and water which tend to extinguish any flame. While the reported flash point value may not be exact, it is an indication of the temperature at which vapours can ignite. Most of the PAA equilibrium grades ranging from 5% to 15% exhibit closed-cup flash points but no measurable open-cup flash points. 40.5 °C o.c. 105 °F (60% acetic acid solution) |
melting_point |
-22 to 32 °F (EPA, 1998) -0.2 °C 0.1 °C 0 °C -22 to 32 °F |
Physikalische Beschreibung |
Peracetic acid is a colorless liquid with a strong, pungent acrid odor. Used as a bactericide and fungicide, especially in food processing; as a reagent in making caprolactam and glycerol; as an oxidant for preparing epoxy compounds; as a bleaching agent; a sterilizing agent; and as a polymerization catalyst for polyester resins. (EPA, 1998) Liquid Colorless liquid with an acrid odor; [HSDB] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a strong, pungent, acrid odor. |
Verwandte CAS-Nummern |
64057-57-4 (hydrochloride salt) |
Löslichkeit |
Very soluble in ether, sulfuric acid; soluble in ethanol Miscible with water /1.0X10+6 mg/L/ at 25 °C 1000 mg/mL at 25 °C Solubility in water: miscible |
Dampfdichte |
Relative vapor density (air = 1): 2.6 |
Dampfdruck |
14.5 [mmHg] 14.5 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 2.6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)
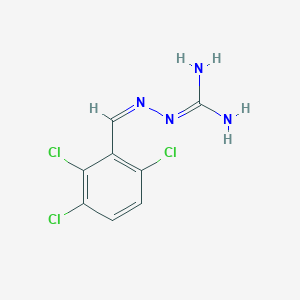


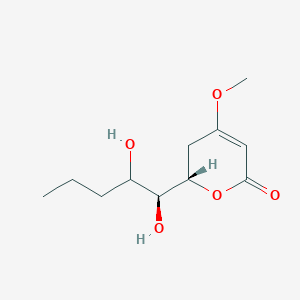
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

